4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide
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Overview
Description
4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with isoxazolyl and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyrazole intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide core and the isoxazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]benzamide stands out due to its unique combination of isoxazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C20H24N4O3/c1-12-18(14(3)24(5)22-12)10-21-20(25)16-6-8-17(9-7-16)26-11-19-13(2)23-27-15(19)4/h6-9H,10-11H2,1-5H3,(H,21,25) |
InChI Key |
JRZKORWNMFZGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C |
Origin of Product |
United States |
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